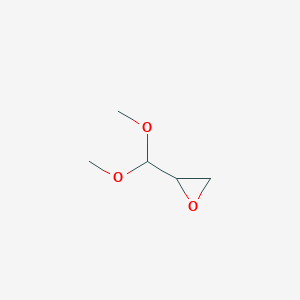
2-(Dimethoxymethyl)oxirane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Dimethoxymethyl)oxirane is an organic compound that belongs to the class of epoxides, also known as oxiranes. Epoxides are three-membered cyclic ethers with one oxygen atom and two carbon atoms. The unique structure of epoxides imparts significant ring strain, making them highly reactive and valuable intermediates in organic synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Williamson Intramolecular Cyclization: This method involves the cyclization of halogenated alcohols in the presence of a base.
Alkene Epoxidation: Alkenes can be converted to epoxides using peracids such as meta-chloroperoxybenzoic acid (MCPBA).
Sharpless Asymmetric Epoxidation: This method is used for the enantioselective epoxidation of allylic alcohols using titanium tetraisopropoxide, tert-butyl hydroperoxide, and diethyl tartrate.
Darzens Reaction: This involves the reaction of α-halogenated esters with aldehydes or ketones in the presence of a base, leading to the formation of epoxides.
Corey-Chaykovsky Reaction: Sulfur ylides react with aldehydes or ketones to form epoxides.
Industrial Production Methods
The industrial production of epoxides, including 2-(Dimethoxymethyl)oxirane, often involves the catalytic oxidation of alkenes using air or oxygen. This method is efficient and scalable, making it suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
Ring-Opening Reactions: Epoxides undergo ring-opening reactions with nucleophiles, which can proceed via either S_N2 or S_N1 mechanisms depending on the reaction conditions
Oxidation: Epoxides can be further oxidized to form diols or other oxygenated products.
Reduction: Epoxides can be reduced to form alcohols using reducing agents such as lithium aluminum hydride (LiAlH_4).
Substitution: Epoxides can undergo substitution reactions with various nucleophiles, leading to the formation of different functionalized products.
Common Reagents and Conditions
Acidic Conditions: Epoxides can be opened using acids like hydrochloric acid (HCl) or sulfuric acid (H_2SO_4), leading to the formation of halohydrins or diols.
Basic Conditions: Bases such as sodium hydroxide (NaOH) can also be used to open the epoxide ring, typically resulting in the formation of alcohols.
Major Products
Wissenschaftliche Forschungsanwendungen
2-(Dimethoxymethyl)oxirane has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-(Dimethoxymethyl)oxirane involves the nucleophilic attack on the strained three-membered ring, leading to ring-opening and the formation of various products. The high ring strain in epoxides makes them highly reactive towards nucleophiles, facilitating a wide range of chemical transformations .
Vergleich Mit ähnlichen Verbindungen
2-(Dimethoxymethyl)oxirane can be compared with other epoxides such as ethylene oxide and propylene oxide:
Ethylene Oxide: The simplest epoxide, used extensively in the production of ethylene glycol and as a sterilizing agent.
Propylene Oxide: Used in the production of polyether polyols and as a fumigant.
2,3-Dimethyloxirane: Similar in structure but with different substituents, leading to variations in reactivity and applications.
The uniqueness of this compound lies in its specific substituents, which can influence its reactivity and the types of products formed in chemical reactions.
Eigenschaften
CAS-Nummer |
59140-28-2 |
|---|---|
Molekularformel |
C5H10O3 |
Molekulargewicht |
118.13 g/mol |
IUPAC-Name |
2-(dimethoxymethyl)oxirane |
InChI |
InChI=1S/C5H10O3/c1-6-5(7-2)4-3-8-4/h4-5H,3H2,1-2H3 |
InChI-Schlüssel |
DSGUXTVWHDJXBN-UHFFFAOYSA-N |
Kanonische SMILES |
COC(C1CO1)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















